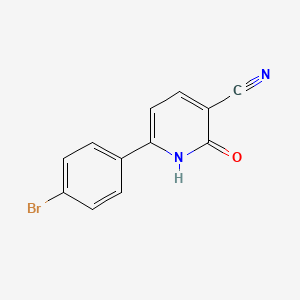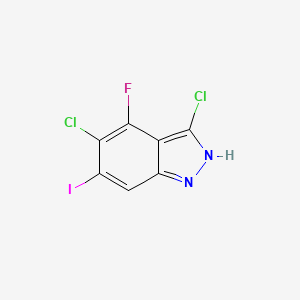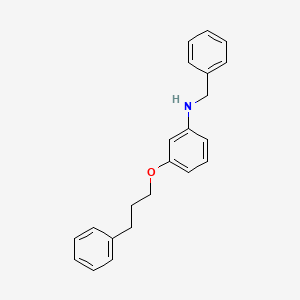
N-Benzyl-3-(3-phenylpropoxy)aniline
Übersicht
Beschreibung
N-Benzyl-3-(3-phenylpropoxy)aniline is a biochemical compound with the molecular formula C22H23NO and a molecular weight of 317.42 . It is used for research purposes .
Physical And Chemical Properties Analysis
N-Benzyl-3-(3-phenylpropoxy)aniline has a molecular weight of 317.42 . The search results did not provide further information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies
Synthesis Pathways
A study on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde elucidated several intermediates and reaction paths, proposing N-hydroxymethyl aniline as a key intermediate. This work contributes to understanding the complex reaction mechanisms involving aniline derivatives (Zhang et al., 2015).
Catalytic Oxidation
The aerobic oxidation of benzylamines to benzyl imines, including aniline derivatives, was catalyzed by metal–organic framework solids. This research shows the application of aniline derivatives in synthesizing imines, a critical functional group in organic synthesis (Dhakshinamoorthy et al., 2010).
Radical Cyclization
Research into the radical reactions of N-(2-halogenoalkanoyl)-substituted anilines explored under various conditions, highlighting the pathways to synthesize indolones, demonstrates the utility of aniline derivatives in radical cyclization reactions (Nishio et al., 2005).
Chemical Sensing and Catalysis
Fluorescent Chemosensors
Aniline derivatives have been employed in synthesizing fluorescent chemosensors for aluminum ions, showcasing their application in environmental monitoring and biological imaging (Shree et al., 2019).
Catalytic Reduction
Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts reveal the significance of adsorbed phenyl groups on kinetics, underscoring the role of aniline derivatives in understanding catalytic processes (Sheng et al., 2016).
Material Science and Polymerization
Conductive Polymers
The graft polymerization of aniline on silicon surfaces to create patterned conductive polyaniline layers illustrates the application of aniline derivatives in developing advanced materials for electronic devices (Li & Ruckenstein, 2002).
Lactide Polymerization
Aniline derivatives have been used in the preparation of catalysts for olefin polymerization, highlighting their role in creating polymers with specific properties (Jun et al., 2013).
Eigenschaften
IUPAC Name |
N-benzyl-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYJRAIWQUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



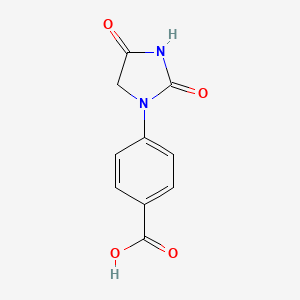
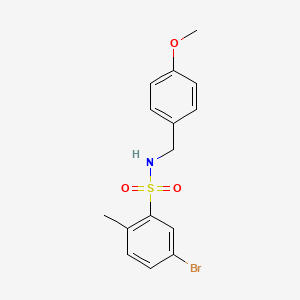
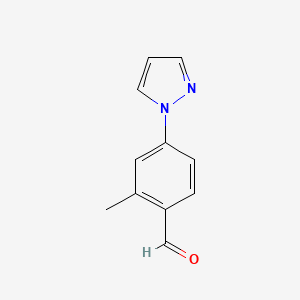
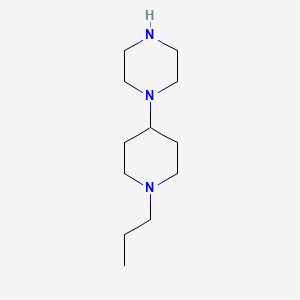

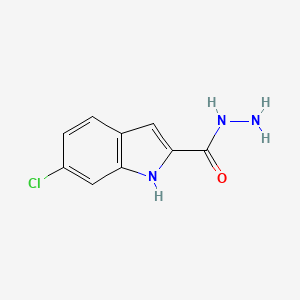
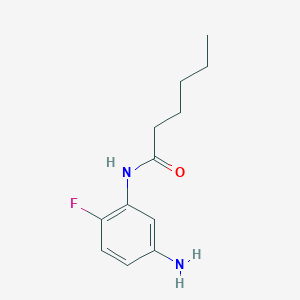
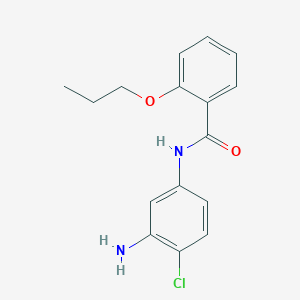
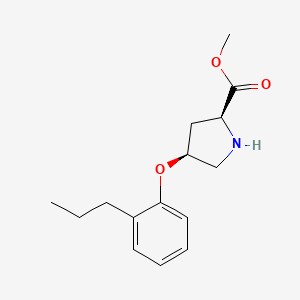
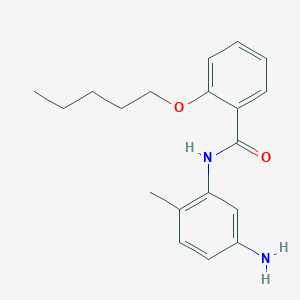

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
